molecular formula C21H22N4O3 B2950142 N-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)-1H-indole-3-carboxamide CAS No. 1226447-92-2

N-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)-1H-indole-3-carboxamide

Cat. No.: B2950142
CAS No.: 1226447-92-2
M. Wt: 378.432
InChI Key: SFZWUSCYEAKXIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)-1H-indole-3-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. Additionally, it binds to certain receptors, including serotonin and dopamine receptors, influencing neurotransmitter activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, particularly those related to oxidative stress and apoptosis. It can influence gene expression by upregulating antioxidant genes and downregulating pro-apoptotic genes. Furthermore, it affects cellular metabolism by enhancing the activity of metabolic enzymes, leading to increased ATP production and improved cellular energy status .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes and receptors, inhibiting or activating their functions. For instance, it acts as an inhibitor of monoamine oxidase, preventing the breakdown of neurotransmitters like serotonin and dopamine. Additionally, it can activate antioxidant pathways by binding to transcription factors such as Nrf2, leading to the expression of antioxidant proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that it maintains its biological activity for several weeks when stored properly. Its effects on cellular function can diminish over time due to gradual degradation and reduced bioavailability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits neuroprotective and antioxidant effects, improving cognitive function and reducing oxidative stress. At high doses, it can cause toxic effects, including liver and kidney damage, due to the accumulation of reactive metabolites. Threshold effects have been observed, where a specific dosage range maximizes the beneficial effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion. The compound also influences metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and brain, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is predominantly localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments. This localization is essential for its role in modulating cellular metabolism and oxidative stress responses .

Properties

IUPAC Name

N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]-2-oxoethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c26-19-8-4-3-7-18(19)24-9-11-25(12-10-24)20(27)14-23-21(28)16-13-22-17-6-2-1-5-15(16)17/h1-8,13,22,26H,9-12,14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZWUSCYEAKXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2O)C(=O)CNC(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.